3-(5-formylpyridin-2-yl)-N-hydroxypropanamide
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Overview
Description
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide is a compound that features a pyridine ring substituted with a formyl group at the 5-position and a hydroxypropanamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-formylpyridin-2-yl)-N-hydroxypropanamide typically involves the following steps:
Starting Material: The synthesis begins with 2-bromopyridine.
Formylation: The bromopyridine undergoes a formylation reaction to introduce the formyl group at the 5-position.
Amidation: The formylated pyridine is then subjected to amidation with hydroxylamine to form the hydroxypropanamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: 3-(5-carboxypyridin-2-yl)-N-hydroxypropanamide.
Reduction: 3-(5-hydroxymethylpyridin-2-yl)-N-hydroxypropanamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism by which 3-(5-formylpyridin-2-yl)-N-hydroxypropanamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Ligand Binding: As a ligand, it can form complexes with metal ions, which can then participate in various catalytic or biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(5-formylpyridin-2-yl)-N-methylpropanamide: Similar structure but with a methyl group instead of a hydroxy group.
3-(5-formylpyridin-2-yl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of a hydroxy group.
Uniqueness
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and binding affinity compared to its methyl and ethyl analogs.
Properties
Molecular Formula |
C9H10N2O3 |
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Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide |
InChI |
InChI=1S/C9H10N2O3/c12-6-7-1-2-8(10-5-7)3-4-9(13)11-14/h1-2,5-6,14H,3-4H2,(H,11,13) |
InChI Key |
MPPJKBSVPHRWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=O)CCC(=O)NO |
Origin of Product |
United States |
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